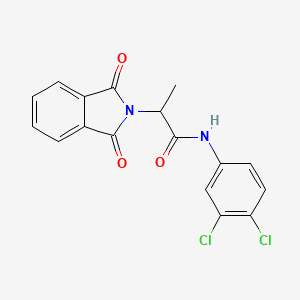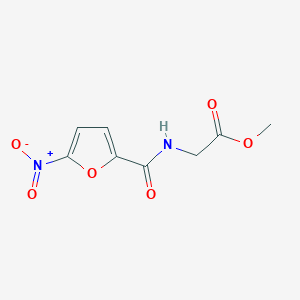![molecular formula C18H18ClNO2 B5186873 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5186873.png)
3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide, also known as CMAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMAP belongs to the class of acrylamides and is a small molecule that has a molecular weight of 341.83 g/mol. In
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide is not fully understood, but it is believed to act by inhibiting the activity of several enzymes and pathways involved in inflammation and cancer. 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that promote inflammation. 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide has been shown to have several biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the production of pro-inflammatory cytokines. 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide has also been reported to reduce the production of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to the development of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide in lab experiments is its ability to inhibit the activity of multiple enzymes and pathways involved in inflammation and cancer. This makes it a potentially useful compound for the development of new therapies for these diseases. However, one of the limitations of using 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide. One potential direction is the development of new formulations of 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide that improve its solubility and bioavailability. Another direction is the investigation of the potential use of 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide involves the reaction of 4-chloroacetophenone with 4-methoxyphenylacetic acid to form 3-(4-chlorophenyl)-N-(4-methoxyphenyl)acrylamide. This intermediate is then reacted with 2-bromoethylamine hydrobromide to form 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide. The synthesis of 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide has been reported in several scientific journals, and the purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide has been reported to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-22-17-9-4-15(5-10-17)12-13-20-18(21)11-6-14-2-7-16(19)8-3-14/h2-11H,12-13H2,1H3,(H,20,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCZZWWVOBJKLS-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B5186794.png)
![ethyl 5-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2-methyl-1H-indole-3-carboxylate](/img/structure/B5186800.png)


![rel-(2R,3R)-3-[(2-methoxybenzyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5186827.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5186835.png)
![ethyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5186845.png)


![4-[(1-acetyl-4-piperidinyl)oxy]-N,N-diallyl-3-methoxybenzamide](/img/structure/B5186856.png)

![1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5186871.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5186899.png)